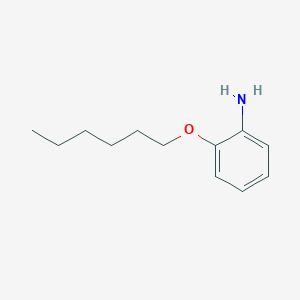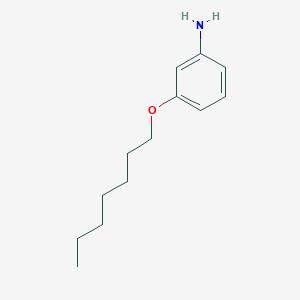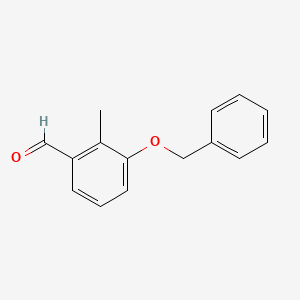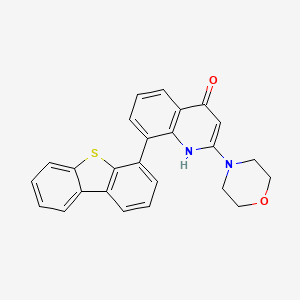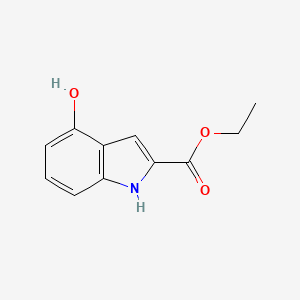
Ethyl 4-hydroxy-1H-indole-2-carboxylate
Vue d'ensemble
Description
“Ethyl 4-hydroxy-1H-indole-2-carboxylate” is a chemical compound with the CAS Number: 27737-56-0 . It has a molecular weight of 205.21 . The IUPAC name for this compound is ethyl 4-hydroxy-1H-indole-2-carboxylate .
Physical And Chemical Properties Analysis
The boiling point of “Ethyl 4-hydroxy-1H-indole-2-carboxylate” is 410.4±25.0C at 760 mmHg . It is stored at a temperature between 2-8C in a sealed, dry environment . The compound is solid at room temperature .
Applications De Recherche Scientifique
Synthesis of Novel Indole Derivatives
Ethyl 4-hydroxy-1H-indole-2-carboxylate serves as a synthetic intermediate in the production of various novel indole derivatives. For instance, it has been used in the facile synthesis of formyl-1H-indole-2-carboxylates, demonstrating its role as a versatile precursor in organic synthesis (Pete, Szöllösy, & Szokol, 2006). Similarly, new indole derivatives like 5-hydroxy-1H-indole-3-carboxylic acid ethyl ester, closely related to ethyl 4-hydroxy-1H-indole-2-carboxylate, have been isolated from natural sources like marine sponges, highlighting its potential in natural product chemistry (Abdjul, Yamazaki, Ukai, & Namikoshi, 2015).
Photophysical Properties for Sensor Applications
The photophysical properties of certain 4-aza-indole derivatives, which can be structurally related to ethyl 4-hydroxy-1H-indole-2-carboxylate, have been studied extensively. These derivatives exhibit reverse solvatochromism, suggesting their potential use in applications like bio- or analytical sensors and optoelectronic devices (Bozkurt & Doğan, 2018).
Antiviral and Anti-inflammatory Potential
Research has been conducted on ethyl 5-hydroxy-1H-indole-3-carboxylates, which share a similar chemical backbone with ethyl 4-hydroxy-1H-indole-2-carboxylate, demonstrating significant anti-hepatitis B virus activities. This suggests the potential medicinal and therapeutic applications of these compounds (Zhao, Zhao, Chai, & Gong, 2006). Furthermore, ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate, a structurally related compound, has shown potent inhibitory activity against human 5-lipoxygenase, which is relevant in treating inflammatory and allergic disorders (Karg et al., 2009).
Development of New Synthetic Methods
Ethyl 4-hydroxy-1H-indole-2-carboxylate has also played a critical role in the development of new synthetic methods for indoles, showcasing its importance in synthetic chemistry. For example, the Friedel-Crafts acylation of ethyl 1H-indole-2-carboxylate has been explored for its regioselectivity, leading to the development of novel acylation methods for indoles (Tani et al., 1990).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-hydroxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-11(14)9-6-7-8(12-9)4-3-5-10(7)13/h3-6,12-13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZAFABAVBYFQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10533935 | |
| Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-hydroxy-1H-indole-2-carboxylate | |
CAS RN |
27737-56-0 | |
| Record name | Ethyl 4-hydroxy-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10533935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)
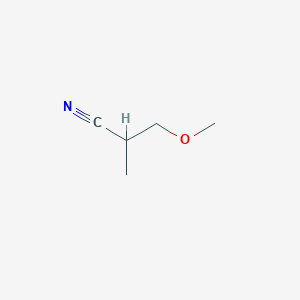
![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)
![Methyl 6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B1317161.png)
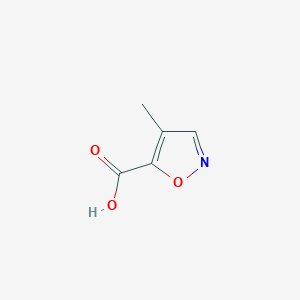
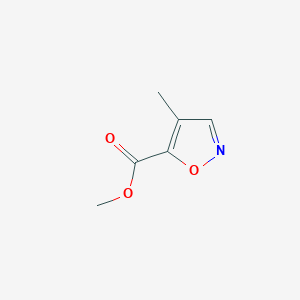


![Propanoic acid, 3-[(2-fluorophenyl)amino]-3-oxo-, ethyl ester](/img/structure/B1317179.png)
